molecular formula C5H3Br3S B1602125 2,3,4-Tribromo-5-methylthiophene CAS No. 30319-06-3

2,3,4-Tribromo-5-methylthiophene

Cat. No.: B1602125
CAS No.: 30319-06-3
M. Wt: 334.86 g/mol
InChI Key: VRKDJTNDMUBTKW-UHFFFAOYSA-N
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Description

2,3,4-Tribromo-5-methylthiophene (CAS: 30319-06-3) is a halogenated thiophene derivative characterized by three bromine substituents at positions 2, 3, and 4, and a methyl group at position 4. This compound is synthesized via bromination of methyl-substituted thiophene precursors under controlled conditions, as demonstrated in the Journal of Organic Chemistry . Its high bromine content (62.44% theoretical Br) and steric effects from the methyl group make it a versatile intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2,3,4-Tribromo-5-methylthiophene in a laboratory setting?

  • Methodological Answer : The synthesis of brominated thiophenes typically involves electrophilic aromatic substitution or direct bromination using reagents like bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃). For regioselective bromination at the 2,3,4-positions, steric and electronic factors of the thiophene ring must be controlled. Precise temperature regulation (e.g., −20°C to 0°C) and stoichiometric ratios of bromine to substrate are critical to avoid over-bromination. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate) and characterization via GC-MS or HPLC (as in ) are essential to confirm purity and regiochemistry .

Q. How should researchers characterize this compound to confirm its structure?

  • Methodological Answer : Full structural elucidation requires a combination of spectroscopic techniques:

  • ¹H/¹³C NMR : Identify substituent positions via chemical shifts (e.g., deshielding effects of bromine atoms) and coupling patterns.
  • IR Spectroscopy : Confirm the presence of C-Br stretches (~500–600 cm⁻¹) and thiophene ring vibrations (~700–800 cm⁻¹).
  • Mass Spectrometry : Validate molecular weight (e.g., [M]⁺ peak for C₅H₃Br₃S at ~323.7 Da) and isotopic patterns consistent with bromine.
  • Elemental Analysis : Ensure agreement with theoretical C, H, S, and Br percentages ( and emphasize the necessity of microanalysis for novel compounds) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Brominated thiophenes are toxic and corrosive. Researchers must:

  • Use fume hoods and PPE (nitrile gloves, face shields) to avoid inhalation or dermal contact (as per ).
  • Store the compound in airtight, light-resistant containers under inert gas (N₂/Ar) to prevent decomposition.
  • Dispose of waste via halogen-specific protocols (e.g., neutralization with NaHCO₃ before incineration) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?

  • Methodological Answer : Discrepancies in NMR or IR data often arise from solvent effects, impurities, or crystallographic variations. To address this:

  • Compare experimental data with crystallographic databases (e.g., Cambridge Structural Database) to validate bond lengths/angles.
  • Replicate synthesis and characterization under strictly controlled conditions (e.g., anhydrous solvents, standardized NMR referencing).
  • Use 2D NMR techniques (COSY, NOESY) to resolve overlapping signals in crowded spectra ( highlights reproducibility requirements) .

Q. What strategies optimize the regioselectivity of bromination in methylthiophene derivatives?

  • Methodological Answer : Regioselectivity is influenced by:

  • Substituent Effects : The electron-donating methyl group at position 5 directs bromination to the 2,3,4-positions via steric hindrance and electronic activation.
  • Catalyst Choice : FeBr₃ vs. AlBr₃ may alter reaction pathways (e.g., Friedel-Crafts vs. radical mechanisms).
  • Solvent Polarity : Non-polar solvents (e.g., CCl₄) favor electrophilic substitution, while polar solvents may promote side reactions.
  • Computational modeling (DFT studies) can predict bromination sites by analyzing frontier molecular orbitals ( discusses analogous thiophene reactivity) .

Q. How does this compound interact with nucleophiles in cross-coupling reactions?

  • Methodological Answer : The bromine atoms act as leaving groups in Suzuki or Ullmann couplings. Key considerations:

  • Catalyst Selection : Pd(PPh₃)₄ or CuI for C–S bond formation.
  • Solvent Optimization : DMF or THF for solubility and catalyst stability.
  • Kinetic Monitoring : Use TLC or GC to track reaction progress and minimize polybrominated byproducts ( details similar reactions with thiophene derivatives) .

Q. What analytical methods are most effective for assessing environmental persistence of this compound?

  • Methodological Answer :

  • LC-MS/MS : Quantify trace levels in environmental matrices (water, soil).
  • Biodegradation Studies : Use OECD 301B tests to measure half-life under aerobic conditions.
  • QSAR Modeling : Predict bioaccumulation potential using logP and molecular volume parameters ( lists brominated analogs used in environmental analysis) .

Q. Data Interpretation & Advanced Methodologies

Q. How can computational chemistry aid in predicting the reactivity of this compound?

  • Methodological Answer :

  • DFT Calculations : Map electrostatic potentials to identify electrophilic/nucleophilic sites.
  • Molecular Dynamics : Simulate solvent effects on reaction pathways.
  • Thermodynamic Data : Use NIST-referenced enthalpy values (e.g., ) to model reaction feasibility .

Q. What experimental designs minimize side-product formation during functionalization of this compound?

  • Methodological Answer :

  • Stepwise Functionalization : Introduce one substituent at a time (e.g., Grignard addition before cross-coupling).
  • Protecting Groups : Temporarily block reactive sites (e.g., thiophene sulfur) with trimethylsilyl chloride.
  • High-Throughput Screening : Optimize reaction conditions (temperature, catalyst loading) via robotic platforms .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Comparison with 2,3-Dibromo-5-methylthiophene (CAS: 30319-03-0)

Structural Differences : Lacks a bromine at position 4.
Synthesis : Prepared via bromination of 4-bromo-2-methylthiophene, yielding 84% product under reflux conditions .
Physical Properties :

Property 2,3,4-Tribromo-5-methylthiophene 2,3-Dibromo-5-methylthiophene
Boiling Point Not reported 76–78°C (0.75 mm Hg)
Bromine Content ~62.4% ~52.7% (theoretical)

Reactivity : The additional bromine in the tribromo derivative increases electrophilic substitution resistance due to steric hindrance and electron withdrawal.

Comparison with 2,3,5-Tribromo-4-(tert-butyl)thiophene (CAS: 118888-12-3)

Structural Differences: Bromines at positions 2, 3, 5 and a tert-butyl group at position 4. Synthesis: No direct method reported, but tert-butyl groups are typically introduced via Friedel-Crafts alkylation . Physical Properties:

  • The tert-butyl group significantly increases molecular weight (vs. methyl) and reduces solubility in polar solvents due to hydrophobicity.
    Applications : Likely used in materials science for its bulky substituent, contrasting with the methyl group in this compound, which favors pharmaceutical intermediates.

Comparison with Thiophene-Linked 1,2,4-Triazoles (e.g., 5a–5e)

Structural Differences : Incorporates triazole rings linked to thiophene, often with fewer bromines.
Synthesis : Synthesized via condensation of halogenated thiophene-carboxaldehydes with arylthiosemicarbazides .
Biological Activity : Exhibits antimicrobial properties (e.g., against S. aureus), unlike this compound, which is primarily a synthetic intermediate .
Reactivity : Triazole moieties enable hydrogen bonding, enhancing solubility and interaction with biological targets.

Key Research Findings

Synthetic Efficiency : The tribromo derivative requires multistep bromination, whereas dibromo analogs achieve higher yields (e.g., 84% for 2,3-dibromo-5-methylthiophene) .

Crystallography : Methyl and tert-butyl substituents influence crystal packing. For example, methyl groups in this compound may promote denser packing than bulky tert-butyl groups .

Thermal Stability : Higher bromine content correlates with increased thermal stability, making the tribromo compound suitable for flame-retardant applications.

Data Tables

Table 1: Substituent Effects on Physical Properties

Compound Bromine Positions Additional Group Boiling Point (°C) Br Content (%)
This compound 2, 3, 4 5-CH3 Not reported 62.44
2,3-Dibromo-5-methylthiophene 2, 3 5-CH3 76–78 (0.75 mm Hg) 52.70
2,3,5-Tribromo-4-(tert-butyl)thiophene 2, 3, 5 4-C(CH3)3 Not reported ~58.0 (est.)

Preparation Methods

Primary Synthetic Routes to 2,3,4-Tribromo-5-methylthiophene

Bromination of 3-Methylthiophene and Subsequent Transformations

  • Starting Material: Commercially available 3-methylthiophene (compound 4).
  • Initial Bromination: Treatment of 3-methylthiophene with bromine or N-bromosuccinimide (NBS) leads to mono- or poly-brominated intermediates. For example, mono-bromination with NBS yields 2-bromo-3-methylthiophene (compound 11) in approximately 64% yield.
  • Tribromination: Further bromination results in the formation of tribrominated species such as this compound (compound 6), often via bromination/decarboxylation sequences.
  • Debromination: Selective reduction with zinc powder in acetic acid can partially debrominate the tribromide to yield dibromo derivatives, which can be further functionalized.

This approach was initially explored but found to be somewhat indirect and lengthy for large-scale synthesis.

Bromination/Grignard Carbonation Sequence

  • Step 1: Mono-bromination of 3-methylthiophene or derivatives to obtain 2-bromo-3-methylthiophene.
  • Step 2: Formation of the 2-thienyl Grignard reagent by treatment with magnesium.
  • Step 3: Introduction of carboxyl functionality by carbonation with carbon dioxide (CO₂) or by palladium-catalyzed carbonylation under CO pressure.
  • Step 4: Bromination/debromination sequence to yield the tribrominated product.
  • Step 5: Conversion of carboxylic acid to acid chloride using thionyl chloride (SOCl₂).

This route allows for the preparation of the acid chloride intermediate, which can be converted to the target tribromide. It is more efficient and has been demonstrated on a multi-gram scale.

Detailed Reaction Conditions and Yields

Step Reaction Type Reagents/Conditions Product/Intermediate Yield (%) Notes
1 Mono-bromination NBS in suitable solvent (e.g., acetic acid) 2-bromo-3-methylthiophene (11) 64 Alternative: aqueous bromine
2 Grignard formation Mg, ether solvent 2-thienyl Grignard reagent - Prepared from 11
3 Carbonation CO₂ gas or Pd-catalyzed carbonylation under CO 2-thiophenecarboxylic acid or ester 70-86 Pd catalysis in EtOH or carbonation with CO₂
4 Bromination/debromination Br₂ in acetic acid, followed by Zn dust reduction This compound (6) Variable Bromination/decarboxylation sequence
5 Acid chloride formation SOCl₂ Acid chloride intermediate (1) High Clean conversion, used for further synthesis

Data compiled from laboratory-scale studies and literature reports

Mechanistic Insights and Selectivity

  • Bromination: The bromination of 3-methylthiophene preferentially occurs at the α-positions (2 and 5), but controlling conditions and reagents allows for selective substitution at the 2, 3, and 4 positions.
  • Decarboxylation: During bromination of carboxylic acid derivatives, a bromination/decarboxylation sequence can occur, leading to tribrominated thiophenes.
  • Debromination: Zinc powder in acetic acid selectively removes bromine atoms, allowing for fine-tuning of bromination patterns.
  • Grignard Formation: The formation of Grignard reagents from tribromides can be regioselective but may lead to undesired isomers depending on conditions.

These mechanistic details are critical for optimizing the preparation routes and improving yields.

Alternative Synthetic Approaches and Industrial Considerations

  • Direct Bromination of Thiophene: Excess bromine can be used to brominate thiophene directly, but this often yields mixtures and requires careful temperature control (e.g., -5°C to reflux) and purification steps. This method is more common for related tribromothiophenes but less selective for this compound specifically.
  • Palladium-Catalyzed Carbonylation: This method offers a milder alternative for introducing carboxyl groups, improving functional group tolerance and scalability.
  • Scale-Up: Multi-kilogram scale syntheses have been reported for related halogenated thiophene derivatives using vapor phase halogenation and Grignard carbonation methods, demonstrating industrial feasibility.

Summary Table of Key Preparation Routes

Route No. Starting Material Key Steps Advantages Limitations
1 3-methylthiophene (4) Bromination → Grignard → Carbonation → Bromination/debromination → Acid chloride formation Well-studied, multi-step but scalable Multiple steps, moderate yields
2 2-bromo-3-methylthiophene (11) Grignard formation → Carbonation → Bromination/debromination → Hydrolysis Shorter route, better control Requires careful regioselectivity
3 Thiophene Direct bromination with excess Br₂ Simple reagents Less selective, mixture formation

Research Findings and Experimental Data Highlights

  • A one-pot bromination/debromination procedure on 3-methylthiophene gives 2,4-dibromo-3-methylthiophene, which can be further functionalized to introduce carboxylic acid groups.
  • Treatment of 3-methylthiophene-2-carboxylic acid with bromine leads to tribromide formation via bromination/decarboxylation, a reaction first reported in 1953 and used in subsequent syntheses.
  • Selective debromination using zinc powder in acetic acid yields predominantly the 2,4-dibromo isomer with 89% selectivity, facilitating further functionalization steps.
  • Formation of Grignard reagents from tribromides can result in regioisomeric products; however, optimized conditions allow for preferred formation of desired intermediates.
  • Multi-gram scale syntheses have been achieved using these routes, demonstrating practical applicability in laboratory and industrial settings.

Properties

CAS No.

30319-06-3

Molecular Formula

C5H3Br3S

Molecular Weight

334.86 g/mol

IUPAC Name

2,3,4-tribromo-5-methylthiophene

InChI

InChI=1S/C5H3Br3S/c1-2-3(6)4(7)5(8)9-2/h1H3

InChI Key

VRKDJTNDMUBTKW-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(S1)Br)Br)Br

Canonical SMILES

CC1=C(C(=C(S1)Br)Br)Br

Origin of Product

United States

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